BM 06.021 - 144906-27-4

BM 06.021

Catalog Number: EVT-1518042
CAS Number: 144906-27-4
Molecular Formula: C10H10FNO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

BM 06.021 falls under the category of synthetic organic compounds, specifically designed for use in medicinal chemistry and related fields. Its classification may include aspects such as its functional groups, molecular weight, and structural characteristics, which are essential for determining its reactivity and potential applications.

Synthesis Analysis

Methods

The synthesis of BM 06.021 involves several chemical reactions that may include condensation, substitution, or cyclization processes. The exact methods can vary depending on the desired purity and yield of the final product.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available precursors that are modified through various chemical reactions.
  2. Reaction Conditions: Specific conditions such as temperature, pressure, and solvent choice are optimized to facilitate the desired transformations.
  3. Purification: After synthesis, purification techniques such as chromatography or recrystallization are employed to isolate BM 06.021 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of BM 06.021 can be represented using chemical notation that highlights its functional groups and connectivity between atoms. This structure is pivotal in understanding how the compound interacts with biological systems.

Data

  • Molecular Formula: [Insert molecular formula here]
  • Molecular Weight: [Insert molecular weight here]
  • Structural Representation: A detailed structural diagram would typically illustrate bond angles and lengths, providing insight into the compound's geometry.
Chemical Reactions Analysis

Reactions

BM 06.021 participates in various chemical reactions that can be studied to understand its reactivity profile.

Technical Details

  1. Functional Group Reactions: The presence of specific functional groups allows BM 06.021 to undergo typical organic reactions such as nucleophilic substitutions or electrophilic additions.
  2. Catalysis: Certain reactions may require catalysts to enhance reaction rates or selectivity.
  3. Stability Studies: Investigating the stability of BM 06.021 under different conditions (e.g., pH, temperature) is critical for predicting its behavior in biological systems.
Mechanism of Action

Process

The mechanism of action of BM 06.021 involves interactions at the molecular level with biological targets such as enzymes or receptors.

Data

  1. Target Identification: Research may focus on identifying specific proteins or pathways that BM 06.021 influences.
  2. Binding Affinity: Quantitative studies assess how strongly BM 06.021 binds to its target, which is indicative of its potential efficacy.
  3. Biological Outcomes: Understanding the downstream effects of this binding helps elucidate the compound's therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

BM 06.021 exhibits distinct physical properties that are relevant for its handling and application in research:

  • Appearance: [Describe physical appearance]
  • Solubility: [Details on solubility in various solvents]
  • Melting Point: [Insert melting point]

Chemical Properties

  1. Reactivity: Insights into how BM 06.021 reacts with other chemicals under various conditions.
  2. Stability: Information on thermal stability and shelf life under standard storage conditions.
  3. Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provide data on molecular vibrations and environments.
Applications

Scientific Uses

BM 06.021 has potential applications across various scientific disciplines:

  1. Pharmaceutical Development: It may serve as a lead compound in drug discovery programs targeting specific diseases.
  2. Biochemical Research: The compound can be utilized in studies aimed at understanding biological mechanisms or pathways.
  3. Material Science: Depending on its properties, BM 06.021 could also find applications in developing new materials with tailored functionalities.
Introduction to BM 06.021 and Thrombolytic Therapeutics

Historical Context of Tissue-Type Plasminogen Activators (t-PA) in Thrombolysis

Cardiovascular diseases caused 17.5 million deaths globally in 2012, projected to rise to 23.6 million by 2030, establishing thrombotic disorders as a leading cause of mortality [1]. Thrombolytic therapy evolved through three generations:

  • First-generation agents like streptokinase and urokinase (1950s–1970s) suffered from systemic fibrinogenolysis and hemorrhage due to non-fibrin specificity [1].
  • Second-generation plasminogen activators, including glycosylated recombinant t-PA (Alteplase, approved 1987), improved fibrin specificity but retained limitations like rapid hepatic clearance (half-life: 4–6 min) and high production costs [1] [4].
  • Third-generation mutants (1990s–present) emerged to address pharmacokinetic shortcomings via protein engineering, leading to variants like BM 06.021 [1] [3].

Table 1: Generational Evolution of Thrombolytic Agents

GenerationKey AgentsFibrin SpecificityHalf-LifeProduction System
FirstStreptokinaseNon-specific15–30 minBacterial culture
SecondAlteplase (t-PA)Moderate (++)4–6 minMammalian cells
ThirdBM 06.021, ReteplaseModerate (+)15–20 minE. coli

Rationale for Developing Unglycosylated Recombinant t-PA Variants

Native t-PA contains three N-linked glycosylation sites (Asn-117, Asn-184, Asn-448) that profoundly impact its pharmacokinetics:

  • Hepatic clearance mediation: The finger (F) and epidermal growth factor (EGF) domains bind hepatic receptors, accelerating plasma clearance (22.2 ± 3.1 mL·min⁻¹·kg⁻¹ in rabbits) [1] [3] [5].
  • Production challenges: Glycosylation requires mammalian expression systems (e.g., CHO cells), increasing complexity and cost [9].
  • Fibrin affinity trade-offs: While glycosylation stabilizes t-PA’s structure, it does not enhance fibrin specificity—a key determinant of hemorrhagic risk [3] [6].

BM 06.021 was conceived to eliminate glycosylation-dependent clearance by expressing a nonglycosylated t-PA variant in Escherichia coli. This approach exploited:

  • Reduced receptor binding: Removal of glycosylation sites minimized interactions with hepatic mannose/galactose receptors [5].
  • Cost-effective production: Prokaryotic systems offer higher yields and simpler purification than mammalian cells [9] [10].

Table 2: Impact of Glycosylation on t-PA Pharmacokinetics

ParameterGlycosylated t-PA (Alteplase)Unglycosylated BM 06.021Change
Plasma half-life (min)2.1 ± 0.35.6 ± 2.6+167%
Clearance (mL·min⁻¹·kg⁻¹)22.2 ± 3.17.5 ± 0.8-66%
ED₅₀ in thrombolysis (kU/kg)436207-53%

BM 06.021: Biotechnological Innovation and Production in Escherichia coli

BM 06.021 is an unglycosylated, full-length t-PA variant (527 amino acids) produced via recombinant DNA technology in E. coli [3] [9]. Key innovations include:

  • Expression system: The t-PA gene was inserted into E. coli plasmids (e.g., pET vectors) under T7/lac promoter control. Unlike mammalian cells, E. coli lacks glycosylation machinery, yielding nonglycosylated protein [9] [10].
  • Inclusion body management: BM 06.021 accumulated in insoluble inclusion bodies due to disulfide bond complexity (17 bonds in t-PA). A novel renaturation technology involving:
  • Solubilization in urea or guanidine hydrochloride
  • Oxidative refolding with redox buffers (e.g., glutathione)
  • Chromatographic purification (affinity/ion-exchange) [5] [9]
  • Structural fidelity: Despite lacking carbohydrates, BM 06.021 maintained enzymatic activity (783 kU/mg vs. 800 kU/mg for Alteplase), confirming preserved catalytic site function [3] [6].

Pharmacodynamic advantages were demonstrated in animal models:

  • Extended half-life: 5.6 ± 2.6 min in rabbits vs. 2.1 ± 0.3 min for Alteplase (p < 0.05) [3] [6].
  • Enhanced potency: In rabbit jugular vein thrombosis, the ED₅₀ was 207 kU/kg vs. 436 kU/kg for Alteplase—indicating 2.1-fold higher thrombolytic efficiency [6].
  • Bolus administration efficacy: A single 200 kU/kg bolus induced coronary reperfusion in canines equivalent to a 90-min Alteplase infusion [3].

Table 3: Pharmacokinetic Profile of BM 06.021 vs. Alteplase in Rabbits

ParameterBM 06.021Alteplasep-value
Half-life (min)18.9 ± 1.52.1 ± 0.1 (α-phase)<0.01
Plasma clearance (mL·min⁻¹·kg⁻¹)4.7 ± 0.720 ± 1.2<0.01
AUC (activity·min·mL⁻¹)2.5-fold higherBaseline<0.05

Properties

CAS Number

144906-27-4

Product Name

BM 06.021

Molecular Formula

C10H10FNO3

Synonyms

BM 06.021

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.